3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine 3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13447787
InChI: InChI=1S/C9H12N4/c1-5(2)8-7-3-6(10)4-11-9(7)13-12-8/h3-5H,10H2,1-2H3,(H,11,12,13)
SMILES: CC(C)C1=C2C=C(C=NC2=NN1)N
Molecular Formula: C9H12N4
Molecular Weight: 176.22 g/mol

3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine

CAS No.:

Cat. No.: VC13447787

Molecular Formula: C9H12N4

Molecular Weight: 176.22 g/mol

* For research use only. Not for human or veterinary use.

3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine -

Specification

Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
IUPAC Name 3-propan-2-yl-2H-pyrazolo[3,4-b]pyridin-5-amine
Standard InChI InChI=1S/C9H12N4/c1-5(2)8-7-3-6(10)4-11-9(7)13-12-8/h3-5H,10H2,1-2H3,(H,11,12,13)
Standard InChI Key OXVCFOBYANAFTI-UHFFFAOYSA-N
SMILES CC(C)C1=C2C=C(C=NC2=NN1)N
Canonical SMILES CC(C)C1=C2C=C(C=NC2=NN1)N

Introduction

3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a compound belonging to the pyrazolopyridine class, which has garnered significant attention in recent years due to its potential applications in biomedical research. This compound is characterized by its molecular structure, which includes a pyrazolo[3,4-b]pyridine core with a propan-2-yl substituent at the 3-position and an amino group at the 5-position.

Synthesis and Preparation

The synthesis of pyrazolopyridines typically involves multi-step reactions starting from pyrazole or pyridine derivatives. For 3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine, specific synthesis details are not provided in the search results, but similar compounds are often prepared through condensation reactions followed by substitution steps .

Biomedical Applications

Pyrazolopyridines have shown promise in various biomedical applications, including anti-inflammatory, antimicrobial, and anticancer activities. While specific data on 3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is limited, related compounds have demonstrated potential in these areas .

Research Findings

CompoundBiological ActivityNotes
Pyrazolo[1,5-a]pyrimidinesAnti-mycobacterial activityEffective against Mycobacterium tuberculosis with certain substituents
PyrazolopyridinesVarious biomedical applicationsPotential in anti-inflammatory, antimicrobial, and anticancer activities
3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amineLimited specific data availablePotential for biomedical applications based on related compounds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator